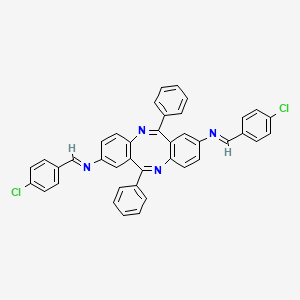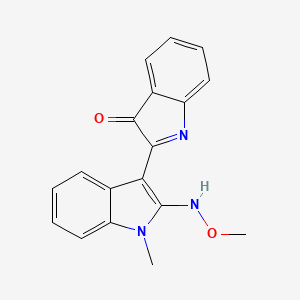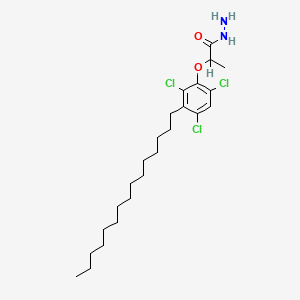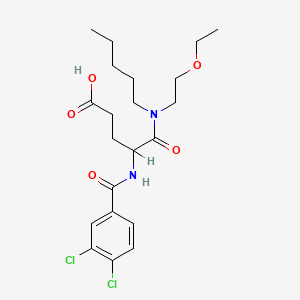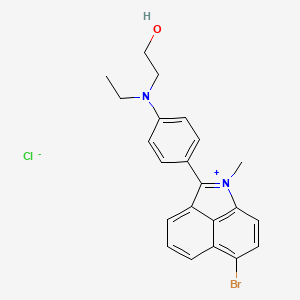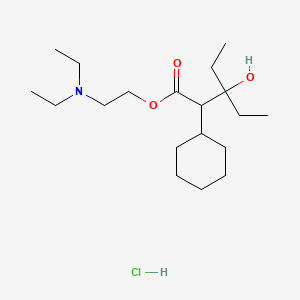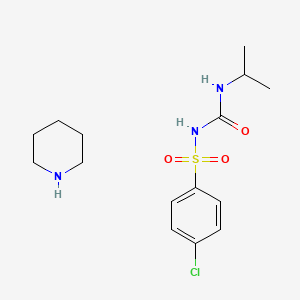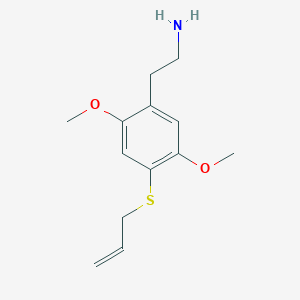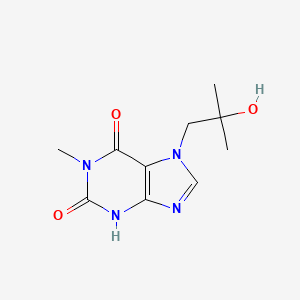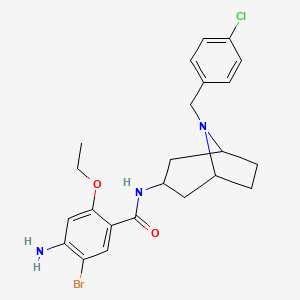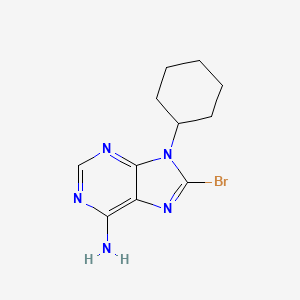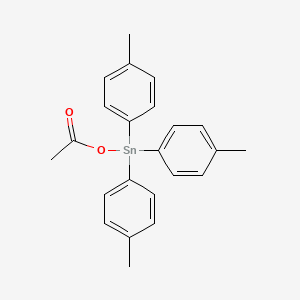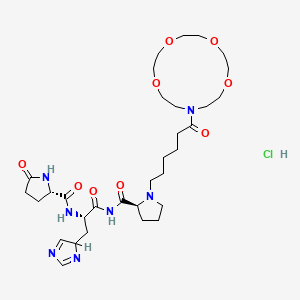
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride is a synthetic compound that combines the structural features of peptides and crown ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride typically involves multiple steps, starting with the preparation of the peptide chain. The peptide chain is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing chain anchored to a solid resin. After the peptide chain is assembled, it is cleaved from the resin and purified.
The aza-15-crown-5 moiety is synthesized separately through a series of cyclization reactions involving ethylene glycol derivatives and nitrogen-containing compounds. The final step involves coupling the peptide chain with the aza-15-crown-5 moiety under specific reaction conditions, such as the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a molecular probe for studying protein interactions.
Medicine: Explored for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of sensors and separation technologies due to its selective binding properties.
Mécanisme D'action
The mechanism of action of N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride involves its ability to form stable complexes with metal ions and other molecules. The crown ether moiety provides a cavity that can selectively bind cations, while the peptide chain can interact with biological targets through hydrogen bonding and hydrophobic interactions. This dual functionality allows the compound to act as a versatile tool in various applications.
Comparaison Avec Des Composés Similaires
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-18-crown-6 hydrochloride: Similar structure but with a larger crown ether ring.
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-12-crown-4 hydrochloride: Similar structure but with a smaller crown ether ring.
Uniqueness: N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride is unique due to its specific ring size, which provides an optimal balance between binding affinity and selectivity. This makes it particularly useful in applications where precise molecular recognition is required.
Propriétés
Numéro CAS |
145594-43-0 |
|---|---|
Formule moléculaire |
C32H52ClN7O9 |
Poids moléculaire |
714.2 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-3-(4H-imidazol-4-yl)-1-oxo-1-[[(2S)-1-[6-oxo-6-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)hexyl]pyrrolidine-2-carbonyl]amino]propan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C32H51N7O9.ClH/c40-28-8-7-25(35-28)30(42)36-26(21-24-22-33-23-34-24)31(43)37-32(44)27-5-4-10-38(27)9-3-1-2-6-29(41)39-11-13-45-15-17-47-19-20-48-18-16-46-14-12-39;/h22-27H,1-21H2,(H,35,40)(H,36,42)(H,37,43,44);1H/t24?,25-,26-,27-;/m0./s1 |
Clé InChI |
XAVPAJDDRCDHIY-FEILNNSLSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CCCCCC(=O)N2CCOCCOCCOCCOCC2)C(=O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@@H]4CCC(=O)N4.Cl |
SMILES canonique |
C1CC(N(C1)CCCCCC(=O)N2CCOCCOCCOCCOCC2)C(=O)NC(=O)C(CC3C=NC=N3)NC(=O)C4CCC(=O)N4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


